3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is part of the benzamide class, which is significant due to its wide range of biological activities and industrial uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves the reaction of 2-hydroxybenzoic acid derivatives with amine derivatives under specific conditions. The process may include steps such as acetylation, hydroxylation, and amide formation. Detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the benzene ring, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce functional groups like halogens or alkyl chains .
Scientific Research Applications
3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its antioxidant activity may involve scavenging free radicals and chelating metal ions .
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-2-hydroxybenzamide: Similar structure but lacks the phenylethoxy group.
2-Hydroxy-N-phenylbenzamide: Similar structure but lacks the acetamido group.
3-Acetamido-2-methylbenzamide: Similar structure but has a methyl group instead of the phenylethoxy group.
Uniqueness
3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
648922-43-4 |
---|---|
Molecular Formula |
C23H22N2O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O4/c1-16(26)24-21-12-6-11-20(22(21)27)23(28)25-18-9-5-10-19(15-18)29-14-13-17-7-3-2-4-8-17/h2-12,15,27H,13-14H2,1H3,(H,24,26)(H,25,28) |
InChI Key |
BFAMONLHCZVTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1O)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
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